molecular formula C10H14N2O3 B13991332 Ethyl 5-amino-6-ethoxypicolinate

Ethyl 5-amino-6-ethoxypicolinate

Cat. No.: B13991332
M. Wt: 210.23 g/mol
InChI Key: UIXGPOLDWBYJCS-UHFFFAOYSA-N
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Description

Ethyl 5-amino-6-ethoxypicolinate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, an amino group, and an ethoxy group attached to a picolinate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-6-ethoxypicolinate typically involves the reaction of 5-amino-6-ethoxypicolinic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-6-ethoxypicolinate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of Ethyl 5-nitro-6-ethoxypicolinate.

    Reduction: Formation of Ethyl 5-amino-6-ethoxypicolinol.

    Substitution: Formation of various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-6-ethoxypicolinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-6-ethoxypicolinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active picolinate moiety. This compound can modulate various biochemical pathways, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-6-methoxypicolinate
  • Ethyl 5-amino-6-propoxypicolinate
  • Ethyl 5-amino-6-butoxypicolinate

Uniqueness

Ethyl 5-amino-6-ethoxypicolinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethoxy group provides a balance between hydrophilicity and lipophilicity, enhancing its solubility and bioavailability compared to its analogs.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 5-amino-6-ethoxypyridine-2-carboxylate

InChI

InChI=1S/C10H14N2O3/c1-3-14-9-7(11)5-6-8(12-9)10(13)15-4-2/h5-6H,3-4,11H2,1-2H3

InChI Key

UIXGPOLDWBYJCS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=N1)C(=O)OCC)N

Origin of Product

United States

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